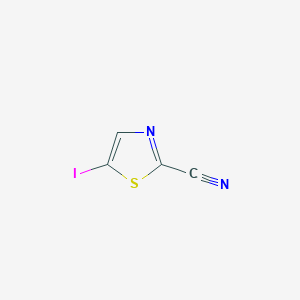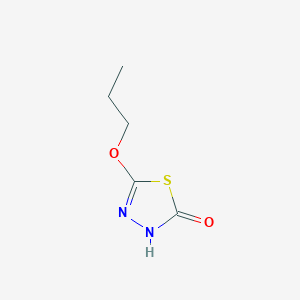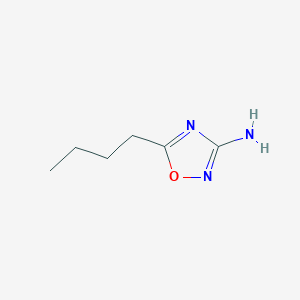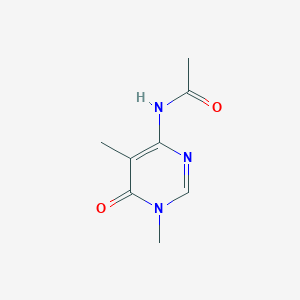
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to yield dihydropyrimidinones efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as Montmorillonite-KSF, which offers a green and recyclable approach to the synthesis. This method is advantageous due to its cost-effectiveness, high yield, and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mécanisme D'action
The mechanism of action of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- N-(3,4-Dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(1,5-Dimethyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
Comparison: Compared to similar compounds, N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the acetamide group enhances its solubility and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-6-oxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(10-6(2)12)9-4-11(3)8(5)13/h4H,1-3H3,(H,10,12) |
Clé InChI |
IZCHGQNVTZBEEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN(C1=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


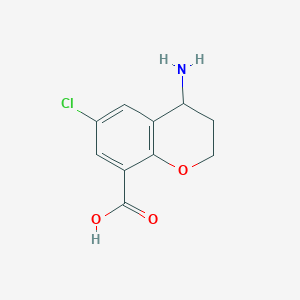



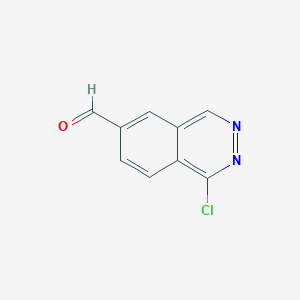
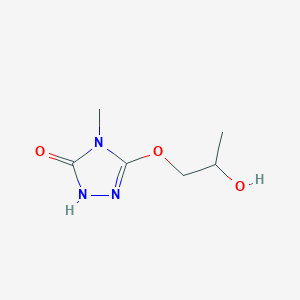
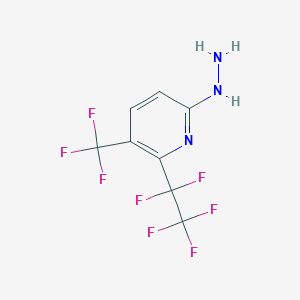
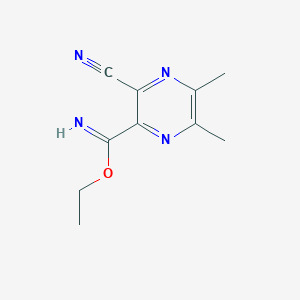
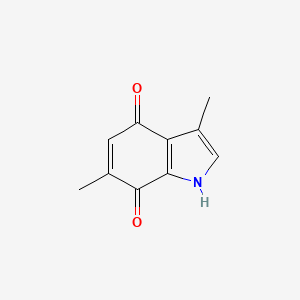
![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
